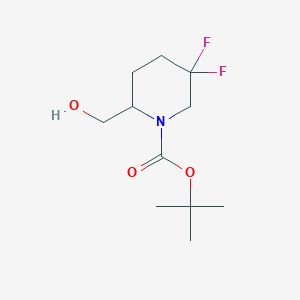![molecular formula C11H13NO4 B1446321 2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid CAS No. 1955507-43-3](/img/structure/B1446321.png)
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid
Übersicht
Beschreibung
“2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid” is a chemical compound with the IUPAC name 2-(tert-butoxycarbonyl)isonicotinic acid . It has a molecular weight of 223.23 . The compound is in solid form .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyloxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound could be involved in various chemical reactions. For instance, the BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical And Chemical Properties Analysis
The compound is in solid form . It has a molecular weight of 223.23 . More detailed physical and chemical properties are not available from the current search results.Wissenschaftliche Forschungsanwendungen
-
Dipeptide Synthesis
- Field : Organic Chemistry
- Application Summary : This compound is used in the synthesis of dipeptides . Amino acid ionic liquids (AAILs) are used for organic synthesis, and to expand their applicability, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared .
- Method of Application : The protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
- Results : The method resulted in the successful synthesis of dipeptides in satisfactory yields .
-
Chiral Separation
- Field : Pharmaceutical Chemistry
- Application Summary : This compound is used in the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from a mixture of (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid . This is an important intermediate for the anti-HCV drug Velpatasvir .
- Method of Application : The specific method of application or experimental procedures were not detailed in the source .
- Results : The method resulted in the successful separation of the desired chiral compound .
-
Amine Protection
- Field : Organic Chemistry
- Application Summary : The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . This is particularly useful in multi-step organic syntheses where protecting groups are required to prevent certain functional groups from reacting at each step.
- Method of Application : Simple rapid stirring of a mixture of the amine and di-tert-butyl dicarbonate (Boc 2 O) suspended in water at ambient temperature .
- Results : The method results in the successful protection of the amine group .
-
Nanomaterials Modification
- Field : Nanotechnology
- Application Summary : Carboxylic acids, including “2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid”, can be used for the modification of the surface of nanoparticles and nanostructures such as carbon nanotubes and graphene .
- Method of Application : The specific method of application or experimental procedures were not detailed in the source .
- Results : The method results in the successful modification of the surface of nanomaterials .
-
Amine Alkylation
- Field : Organic Chemistry
- Application Summary : BOC-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly BOC-protected source of NH − 2, which can be N-alkylated . This approach is complementary to the Gabriel synthesis of amines .
- Method of Application : The specific method of application or experimental procedures were not detailed in the source .
- Results : The method results in the successful alkylation of amines .
-
Pharmaceutical Intermediate
- Field : Pharmaceutical Chemistry
- Application Summary : This compound is used as an important intermediate for the anti-HCV drug Velpatasvir .
- Method of Application : The specific method of application or experimental procedures were not detailed in the source .
- Results : The method results in the successful synthesis of the anti-HCV drug Velpatasvir .
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-7(9(13)14)4-5-12-8/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVTVUAYYAWTPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Tert-butoxy)carbonyl]pyridine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



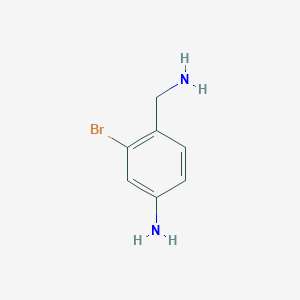
![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)
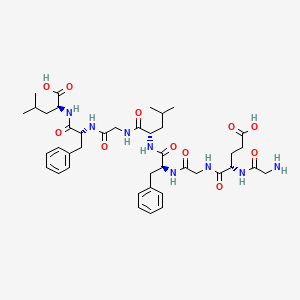
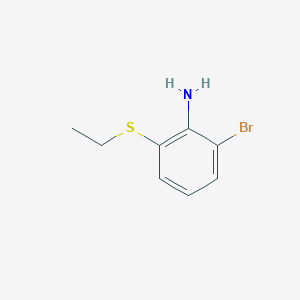
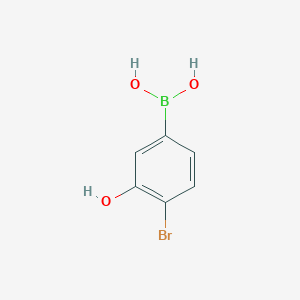
![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)
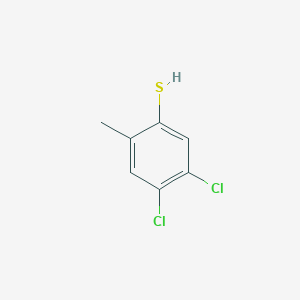
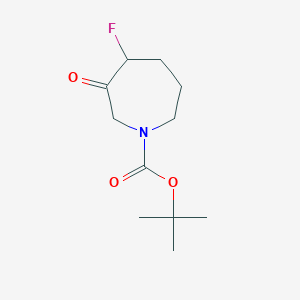
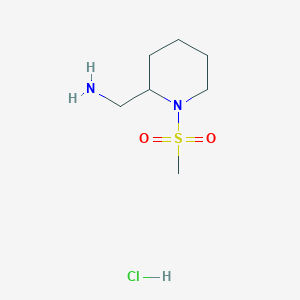
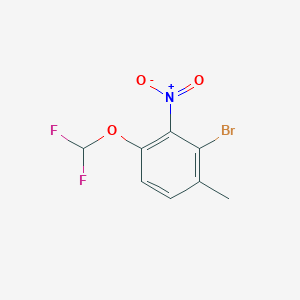
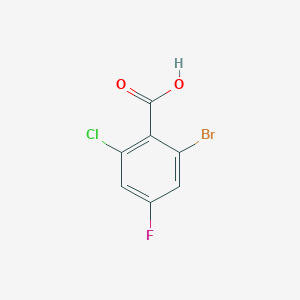
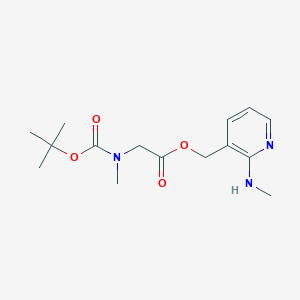
![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)
